molecular formula C21H22N4O3S B2759368 4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide CAS No. 392326-96-4

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide

Cat. No. B2759368
CAS RN: 392326-96-4
M. Wt: 410.49
InChI Key: TZSXQBYADWTYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide consists of multiple bonds, including double and triple bonds, and aromatic bonds . It also contains several ring structures .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds like “4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide”, have been reported to possess antiviral activities. These compounds can be synthesized and tested against a range of RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anticancer Properties

The structural framework of indole derivatives is found in many synthetic drug molecules, which have been explored for their anticancer properties. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the development of new therapeutic agents .

Anti-inflammatory Uses

Indole derivatives are also known for their anti-inflammatory effects. This property can be harnessed in the development of new medications that target inflammatory pathways, providing potential treatments for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Applications

The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. With antibiotic resistance on the rise, the synthesis of new indole-based compounds could lead to effective treatments against resistant bacterial strains .

Antidiabetic Effects

Research has indicated that indole derivatives may have applications in the treatment of diabetes. By synthesizing various scaffolds of indole, researchers can screen for pharmacological activities that could lead to new antidiabetic medications .

Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. The modulation of neuroprotective pathways by these compounds can help in developing treatments for conditions like Alzheimer’s and Parkinson’s disease .

Safety and Hazards

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide is not intended for human or veterinary use. For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-16-6-3-7-20(17(16)2)24-21(26)18-8-10-19(11-9-18)29(27,28)25(14-4-12-22)15-5-13-23/h3,6-11H,4-5,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXQBYADWTYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide

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